molecular formula C19H21N5O3S B2976571 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide CAS No. 899969-28-9

1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B2976571
CAS No.: 899969-28-9
M. Wt: 399.47
InChI Key: MISVNJDJPNVPNK-UHFFFAOYSA-N
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Description

1-[({2-Phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide is a heterocyclic compound featuring a fused thienopyrazole core linked to a piperidine-4-carboxamide moiety via a carbamoyl carbonyl bridge. Key structural attributes include:

  • Thieno[3,4-c]pyrazole system: The fused thiophene-pyrazole ring provides rigidity and planar geometry, enhancing π-π stacking interactions in biological targets.
  • Carbamoyl linker: This group facilitates hydrogen bonding and metal coordination, as evidenced in Zn-dependent catalytic systems .

The compound’s structural complexity suggests applications in enzyme inhibition or metalloenzyme activation, particularly in contexts requiring Lewis acid catalysis .

Properties

IUPAC Name

1-[2-oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c20-16(25)12-6-8-23(9-7-12)19(27)18(26)21-17-14-10-28-11-15(14)22-24(17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVNJDJPNVPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Carbamoylation and Carbonylation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique pharmacophore.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Structure : Pyrazole fused with pyrimidine, substituted with an amine group at position 4.
Synthesis : Generated via condensation of 5-methyl-2-phenylpyrazol-3-one with pyrazole-4-carboxaldehyde in PEG-400, followed by guanidine cyclization .
Key Differences :

  • Pyrimidine ring introduces additional hydrogen-bonding sites but reduces lipophilicity compared to the thienopyrazole system.
5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile

Structure: Pyrazole core with diphenyl and phosphoryl substituents, terminated by a nitrile group. Synthesis: Derived from malononitrile and phosphinic hydrazide . Key Differences:

  • Phosphoryl and nitrile groups enhance electrophilicity but reduce metabolic stability.
  • Absence of a piperidine ring limits conformational adaptability.
ATP-S (Adenosine Triphosphate Sulfonate)

Structure : ATP analog with sulfonate replacing terminal phosphate.
Relevance : Shares conformational similarities in metal-coordination geometry (e.g., Zn activation) .
Key Differences :

  • ATP-S is a nucleotide, whereas the target compound is a synthetic heterocycle.
  • ATP-S participates in phosphoryl transfer, while the target compound’s carbamoyl group enables acyl transfer.

Comparative Data Table

Property Target Compound Pyrazolo[3,4-d]pyrimidin-6-amine 1H-Pyrazole-4-carbonitrile ATP-S
Molecular Weight (g/mol) ~450 (estimated) ~300–350 ~400 507
Core Structure Thieno[3,4-c]pyrazole + piperidine Pyrazolo[3,4-d]pyrimidine Pyrazole + phosphoryl/nitrile Nucleotide
Metal Coordination Zn-dependent activation Not reported Not reported Mg²⁺/Zn²⁺ dependent
Synthetic Solvent Not specified PEG-400 Ethanol Aqueous buffer
Bioactivity Putative enzyme modulator Kinase inhibition Antimicrobial Substrate analog

Mechanistic Insights

  • Metal Coordination : The target compound’s carbamoyl group aligns with Zn²⁺ coordination observed in BK951/EcTsaBD, suggesting a role in Lewis acid catalysis akin to ATP-S .
  • Reactivity : Unlike pyrazolo[3,4-d]pyrimidines (nucleophilic amine) or phosphoryl-carbonitriles (electrophilic nitrile), the target compound’s carbamoyl-piperidine system balances nucleophilic and hydrogen-bonding properties.

Research Implications

  • Catalytic Applications : Zn-dependent activation mechanisms position this compound as a candidate for metalloenzyme engineering or biocatalysis.

Biological Activity

1-[({2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core that is known for its diverse pharmacological properties. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • IUPAC Name : this compound

Key Functional Groups

  • Thieno[3,4-c]pyrazole moiety
  • Piperidine ring
  • Carbamoyl and carboxamide groups

Antitumor Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation. Notably, they have been shown to inhibit BRAF(V600E), a common mutation in melanoma and other cancers.
  • Case Studies : In vitro studies demonstrated that certain thieno[3,4-c]pyrazole derivatives reduced cell viability in various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5 to 20 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored:

  • Inhibition of Pro-inflammatory Cytokines : Studies show that thieno[3,4-c]pyrazole derivatives can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), these compounds exhibited significant reductions in swelling compared to control groups .

Antimicrobial Activity

The antimicrobial effects of thieno[3,4-c]pyrazole derivatives have been evaluated against various pathogens:

  • Broad-Spectrum Activity : Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, one study reported an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus .
  • Fungal Inhibition : Specific derivatives demonstrated antifungal activity against phytopathogenic fungi in vitro with varying degrees of effectiveness .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural FeatureEffect on Activity
Presence of Thieno[3,4-c]pyrazoleEssential for antitumor activity
Piperidine RingContributes to binding affinity with biological targets
Carbamoyl GroupEnhances solubility and bioavailability

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